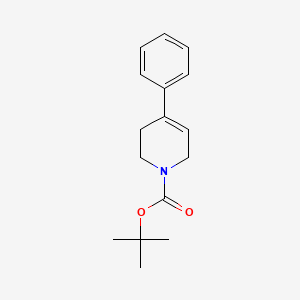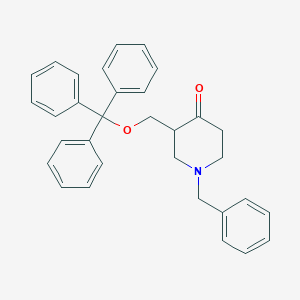
1-Benzyl-3-((trityloxy)methyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Benzyl-3-((trityloxy)methyl)piperidin-4-one is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. Piperidine derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance their activity and selectivity. For instance, the introduction of a benzyl group and a bulky moiety such as a trityloxy group can significantly affect the compound's biological activity. In the case of compound 21, a potent inhibitor of acetylcholinesterase, the introduction of a benzylsulfonyl group and a benzamide moiety with a bulky substituent led to a substantial increase in activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation, resulting in compounds with significant antimicrobial activities .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. X-ray crystallography studies have revealed that the piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings . The geometry around substituent atoms like sulfur can be distorted from a regular tetrahedron, affecting the overall molecular geometry . The molecular structure, including the conformation of the piperidine ring and the positioning of substituents, plays a vital role in the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and activity. For example, the synthesis of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, an impurity of Donepezil, involves specific condensation reactions . Additionally, the compound (E)-1-benzyl-3-(1-iodoethylidene)piperidine was synthesized through nucleophile-promoted alkyne-iminium ion cyclizations, demonstrating the versatility of piperidine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and X-ray crystallography provide insights into the compound's structure and properties . For instance, the HOMO-LUMO gap obtained from electron excitation analysis can indicate the chemical reactivity and stability of the compound . The molecular electrostatic potential and Fukui function descriptors can identify the most reactive sites for further chemical modifications .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Piperidine derivatives, including compounds structurally related to "1-Benzyl-3-((trityloxy)methyl)piperidin-4-one," have been synthesized and evaluated for their pharmacological activities. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and found to possess potent anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promise as potential antidementia agents due to their ability to increase acetylcholine content in the cerebral cortex and hippocampus of rats, which could be beneficial in treating diseases like Alzheimer's (Sugimoto et al., 1990).
Another study extended the structure-activity relationships of these piperidine derivatives, leading to the discovery of compounds with enhanced anti-AChE activity. These findings contribute to the development of more effective treatments for neurodegenerative diseases (Sugimoto et al., 1992).
Chemical Synthesis and Reactivity
- The reactivity and synthetic applications of piperidine derivatives have been explored, with studies reporting on the preparation of various compounds for medicinal chemistry. For example, the synthesis of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives demonstrates the versatility of piperidine frameworks in synthesizing compounds with potential pharmacological interest, including antiepileptic and herbicidal agents (Ibenmoussa et al., 1998).
Structural and Conformational Studies
- The molecular and crystal structures of piperidine derivatives have been determined to understand the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such studies are crucial for designing compounds with desired pharmacological properties (Kuleshova & Khrustalev, 2000).
Propiedades
IUPAC Name |
1-benzyl-3-(trityloxymethyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31NO2/c34-31-21-22-33(23-26-13-5-1-6-14-26)24-27(31)25-35-32(28-15-7-2-8-16-28,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,27H,21-25H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHKBVKPGDXSPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573956 |
Source


|
| Record name | 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-((trityloxy)methyl)piperidin-4-one | |
CAS RN |
234757-27-8 |
Source


|
| Record name | 1-Benzyl-3-[(triphenylmethoxy)methyl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

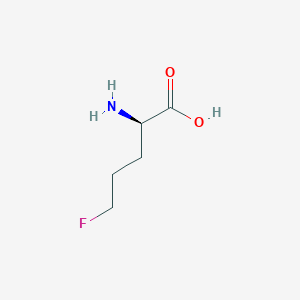




![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)
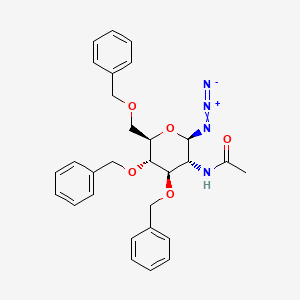


![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)
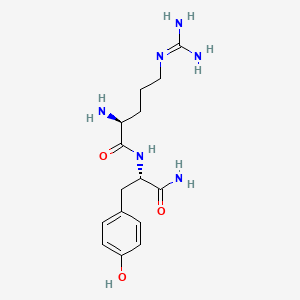
![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)
